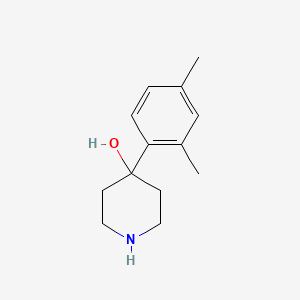

4-(2,4-Dimethyl-phenyl)-piperidin-4-OL

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

4-(2,4-Dimethyl-phenyl)-piperidin-4-ol adheres to IUPAC naming conventions for bicyclic and polycyclic compounds. The parent structure is piperidin-4-ol, a six-membered nitrogen-containing ring with a hydroxyl group at position 4. The substituent, 2,4-dimethylphenyl, is attached to the same carbon as the hydroxyl group, making it a 4-substituted piperidin-4-ol derivative.

Key identifiers :

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₉NO |

| Molecular weight | 205.30 g/mol (computed) |

| CAS number | Not explicitly listed in sources |

| SMILES | C1=CC(=C(C=C1)C2CC(CCN2)O)C |

The substituent’s numbering follows aromatic nomenclature: the phenyl ring has methyl groups at positions 2 and 4 relative to the point of attachment to the piperidine ring.

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a chair conformation in solution and solid-state, as observed in analogous piperidin-4-ol derivatives. In such conformations:

- Hydroxyl group : Occupies an axial position to minimize steric hindrance.

- 2,4-Dimethylphenyl substituent : Likely adopts an equatorial orientation due to its bulky nature, though this depends on intermolecular interactions in the crystal lattice.

Key geometric parameters :

| Parameter | Value |

|---|---|

| Piperidine ring chair strain | Minimal (ideal chair conformation) |

| N–C–C bond angles | ~110° (tetrahedral sp³ hybridization) |

| Hydrogen bonding capability | Strong O–H donor |

The phenyl substituent’s methyl groups induce steric effects, potentially influencing the molecule’s preferred conformation in different environments.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- Hydroxyl proton : Broad singlet at δ 1.5–2.5 ppm (OH) .

- Piperidine protons : Multiplets between δ 1.0–3.5 ppm (axial/equatorial H) .

- Aromatic protons : Peaks at δ 6.5–7.5 ppm (para-disposed H on phenyl ring) .

¹³C NMR :

- Hydroxyl-bearing carbon : δ 65–70 ppm (C-OH) .

- Piperidine carbons : δ 25–50 ppm (sp³ carbons) .

- Aromatic carbons : δ 20–25 ppm (CH₃), δ 120–150 ppm (C–H aromatics) .

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

| Fragment | m/z | Relative Abundance |

|---|---|---|

| Molecular ion [M]⁺ | 205 | 100% (base peak) |

| [M – H₂O]⁺ | 187 | Moderate |

| [M – CH₃]⁺ | 190 | Low |

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound are unavailable, insights can be drawn from structurally related compounds:

- Hydrogen Bonding Networks :

- Packing Motifs :

Theoretical crystal density : ~1.0 g/cm³ (estimated for similar organic solids).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies provide insights into electronic properties:

| Property | Value |

|---|---|

| HOMO-LUMO gap | ~5–6 eV (estimated) |

| Mulliken charges | N: +0.3, O: -0.5, C (aromatic): ±0.1–0.2 |

| Electron density | Highest on O (hydroxyl) and N (piperidine) |

Key observations :

Properties

CAS No. |

93759-41-2 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.3 g/mol |

IUPAC Name |

4-(2,4-dimethylphenyl)piperidin-4-ol |

InChI |

InChI=1S/C13H19NO/c1-10-3-4-12(11(2)9-10)13(15)5-7-14-8-6-13/h3-4,9,14-15H,5-8H2,1-2H3 |

InChI Key |

SPJIBCUVFFOQTA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C2(CCNCC2)O)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C2(CCNCC2)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The piperidin-4-ol scaffold is versatile, with modifications to the phenyl ring or additional substituents significantly altering biological activity and physicochemical properties. Below is a detailed comparison of 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL with structurally related compounds:

Structural Analogs and Their Key Features

Critical Analysis of Structural-Activity Relationships (SAR)

- Phenyl Substituents : Electron-withdrawing groups (e.g., -Cl in 4-chlorophenyl) may enhance binding to viral targets but reduce metabolic stability. Conversely, methyl groups (as in 2,4-dimethylphenyl) could improve lipophilicity and bioavailability .

- N-Substituents: Benzyl or quinoline moieties (e.g., in 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol) may confer receptor selectivity but introduce synthetic complexity .

- Hydroxyl Group : The -OH at C4 is critical for hydrogen bonding in target interactions but may require protection during synthesis to prevent side reactions .

Preparation Methods

Epoxide Ring-Opening Route

One widely employed method involves the reaction of optically active epichlorohydrin derivatives with substituted phenols to form chiral epoxide intermediates, followed by nucleophilic ring-opening with piperidin-4-ol or piperidine derivatives.

- Step 1: Reaction of (S)-(+)- or (R)-(-)-epichlorohydrin with 2,4-dimethylphenol in the presence of cesium carbonate under reflux in acetonitrile yields the corresponding chiral epoxide intermediate.

- Step 2: The crude epoxide intermediate is then reacted with 4-piperidinol or substituted piperidines in ethanol under reflux to afford the target this compound or analogs.

- Yields: This two-step process typically achieves overall yields ranging from 19% to 50%, depending on substitution patterns and reaction conditions.

- Purification: Silica gel column chromatography is used to purify the final product, with TLC employed to monitor reaction progress.

This approach has been successfully used to synthesize a variety of aryl piperidinols with different substitution patterns on the phenyl ring, demonstrating versatility for 2,4-dimethyl substitution as well.

Reductive Amination of Piperidone Intermediates

An alternative method involves the preparation of 1-phenethyl-4-piperidone intermediates followed by reductive amination:

- Step 1: Synthesis of N-substituted 4-piperidone intermediates through reactions involving sodium metal in toluene, followed by controlled addition of methanol and refluxing.

- Step 2: The intermediate is treated with hydrochloric acid under reflux to complete the reaction, followed by basification to precipitate the product.

- Step 3: The crude product is purified by recrystallization from petroleum ether to yield the piperidone derivative.

- Yields: This method reports high yields (~89.5%) and good purity.

- Application: While this method is described for phenethyl-substituted piperidones, similar reductive amination strategies can be adapted for 2,4-dimethylphenyl substitution by selecting appropriate starting materials.

Reaction Conditions and Monitoring

- Solvents: Common solvents include toluene, ethanol, acetonitrile, and petroleum ether for recrystallization.

- Bases: Cesium carbonate is preferred for phenol deprotonation in epoxide ring-opening reactions.

- Temperature: Reflux conditions around 80-110°C are typical for both epoxide ring-opening and reductive amination steps.

- Reaction Monitoring: Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (10:1 v/v) is used to track reaction completion.

Purification Techniques

- Recrystallization: Used extensively to purify crude products, especially from petroleum ether.

- Column Chromatography: Silica gel chromatography is employed to separate desired products from bis-substituted byproducts and impurities.

- TLC: Serves as a qualitative tool to confirm reaction endpoints and purity.

Data Table: Summary of Preparation Parameters and Yields

Research Findings and Considerations

- The epoxide ring-opening method allows for stereochemical control by using optically active epichlorohydrin, enabling synthesis of chiral piperidinols.

- The presence of 2,4-dimethyl groups on the phenyl ring can influence reaction yields and purification due to steric effects.

- Reductive amination methods provide high yields but require careful control of reaction conditions to avoid side products.

- TLC is a critical tool for monitoring reaction progress and ensuring product purity.

- Purification by recrystallization and chromatography is essential to obtain analytically pure compounds suitable for biological evaluation.

Q & A

Basic: What are the primary synthetic routes for 4-(2,4-Dimethyl-phenyl)-piperidin-4-OL, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,4-dimethylphenylmagnesium bromide with a piperidinone precursor under anhydrous conditions (e.g., THF, −78°C to room temperature) yields the tertiary alcohol. Yield optimization involves controlling stoichiometry, temperature, and catalyst selection (e.g., Lewis acids like BF₃·OEt₂) . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product with >95% purity .

Advanced: How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

Methodological Answer:

Replace traditional solvents with deep eutectic solvents (DES) or water-miscible ionic liquids to reduce toxicity. Microwave-assisted synthesis can enhance reaction efficiency (e.g., 30% reduction in time) while maintaining yields. Catalytic systems like enzyme-mediated reactions (e.g., lipases) or recyclable heterogeneous catalysts (e.g., zeolites) minimize waste . Lifecycle assessment (LCA) tools should quantify environmental impact metrics (e.g., E-factor) to validate improvements .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxyl proton at δ 1.5–2.0 ppm).

- FT-IR : Confirms hydroxyl (3200–3600 cm⁻¹) and piperidine ring vibrations (2800–3000 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 219 [M+H]⁺ and fragmentation patterns validate the structure .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like oxidation or substitution. Molecular docking studies (AutoDock Vina) predict binding affinities to biological targets (e.g., enzymes). Retrosynthetic AI tools (e.g., Pistachio, Reaxys) propose feasible pathways by analyzing >10⁶ reactions in databases .

Basic: What initial biological screening assays are recommended for this compound?

Methodological Answer:

- Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) or kinases via fluorometric assays (IC₅₀ values).

- Receptor Binding : Radioligand displacement assays (e.g., dopamine D2 receptor).

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of derivatives?

Methodological Answer:

Systematically modify substituents (e.g., halogenation at the phenyl ring, N-alkylation of piperidine) and assess changes in potency. Use multivariate regression analysis to correlate logP, polar surface area, and IC₅₀. High-throughput screening (HTS) of 500+ derivatives identifies lead candidates .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (STOT SE 3 hazard).

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid .

Advanced: What methodologies assess the compound’s in vivo toxicity and pharmacokinetics?

Methodological Answer:

- Acute Toxicity : OECD 423 guidelines (oral administration in rodents, 14-day observation).

- Pharmacokinetics : LC-MS/MS quantifies plasma concentration over time (Cmax, t₁/₂).

- Metabolite Profiling : Hepatic microsome assays identify Phase I/II metabolites .

Basic: How can researchers resolve contradictory data on the compound’s solubility and stability?

Methodological Answer:

Use factorial design (2³) to test variables: pH (2–10), temperature (4–40°C), and solvent polarity (logP 1–4). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting results are reconciled using ANOVA (p < 0.05) .

Advanced: What advanced analytical techniques detect trace impurities in synthesized batches?

Methodological Answer:

- LC-MS/MS : Quantifies impurities <0.1% (e.g., unreacted precursors).

- Chiral HPLC : Resolves enantiomeric excess (e.g., Chiralpak AD-H column).

- X-ray Crystallography : Confirms stereochemistry and crystal packing .

Basic: What experimental designs are optimal for comparative studies with structurally similar piperidine derivatives?

Methodological Answer:

Use a case-control design:

- Test Group : this compound.

- Controls : 4-(4-Methylphenyl)- and 4-(2-Methylphenyl)- analogs.

Assess variables like logD, pKa, and bioactivity. Statistical significance is determined via Tukey’s HSD test .

Advanced: How can in vivo efficacy studies be designed to evaluate therapeutic potential?

Methodological Answer:

- Animal Models : Induced disease models (e.g., neuroinflammation in mice).

- Dose-Response : 3–100 mg/kg oral dosing, with saline control.

- Biomarkers : ELISA for cytokines (IL-6, TNF-α) and histopathology. Data is analyzed using non-linear regression (GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.